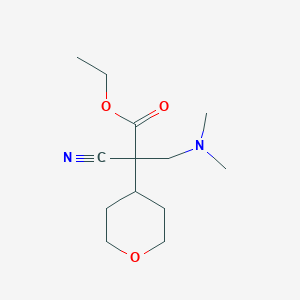

![molecular formula C17H12FN5O2S B2493085 2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-57-6](/img/structure/B2493085.png)

2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

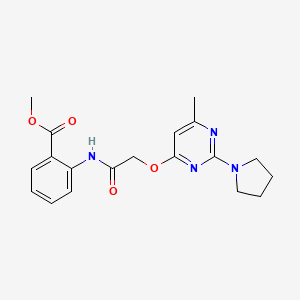

The synthesis of compounds related to 2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide often involves multi-step chemical processes that include the formation of benzenesulfonamide derivatives through reactions involving azoles, triazolopyridines, and sulfonamide groups. For instance, an efficient nine-step synthesis led to the development of a related compound, highlighting the complex nature of synthesizing these molecules and the importance of optimizing reaction conditions for better yields (Wu et al., 2013).

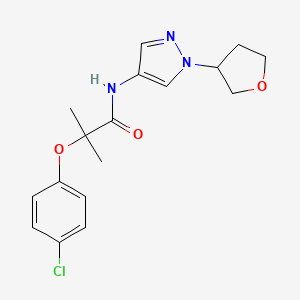

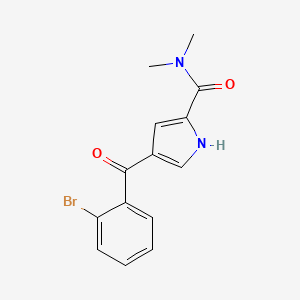

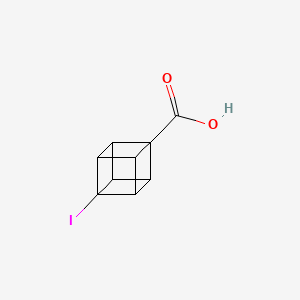

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds incorporates various functional groups, which contribute to their activity and interactions with biological targets. X-ray crystallography and computational studies have been used to elucidate the structures of such compounds, providing insights into their conformation and the potential for interaction with enzymes or receptors (Nocentini et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloaddition, nucleophilic substitution, and intramolecular oxidative bond formation, to form diverse derivatives with potentially different biological activities. Such reactions are crucial for developing new molecules with enhanced properties or reduced toxicity (Zheng et al., 2014).

Physical Properties Analysis

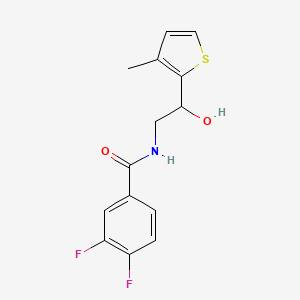

The physical properties, such as solubility, melting point, and crystal structure, of benzenesulfonamide derivatives are influenced by their molecular structure. These properties are essential for determining the compound's stability, formulation potential, and suitability for various applications. Studies on similar compounds have shown that modifications to the molecular structure can significantly impact these physical properties, affecting their practical use (Hu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are crucial for the compound's applications in synthesis and drug development. The incorporation of fluorine atoms and other substituents into the benzenesulfonamide structure has been shown to enhance the compound's selectivity and activity, demonstrating the importance of chemical modifications for achieving desired properties (Toyokuni et al., 2005).

Applications De Recherche Scientifique

Antiviral Properties

- 2-Fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide and its derivatives have shown promising antiviral activity, particularly against hepatitis-A virus (HAV). Research indicates that certain compounds within this class can significantly reduce virus count in cell cultures, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Anticancer Activity

- This compound has also been explored for its anticancer properties. Studies have found that specific derivatives exhibit potent growth inhibitory activity against cancer cell lines, including prostate and lung cancer cells. Some compounds, like 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide, show superior antitumor activity at submicromolar levels (Fares et al., 2014).

Anti-Asthmatic Activities

- Research has demonstrated that certain derivatives of this compound have potential as anti-asthmatic agents. They have been found to inhibit platelet activating factor (PAF)-induced bronchoconstriction in animal models, suggesting their usefulness in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiproliferative Activity

- Some derivatives of this compound have been found to inhibit the proliferation of both endothelial and tumor cells, indicating their potential use in the treatment of various cancers (Ilić et al., 2011).

Inhibition of Carbonic Anhydrase Isozymes

- This compound and its derivatives have also been studied for their ability to inhibit human carbonic anhydrase isozymes, which are implicated in various physiological functions. These studies are crucial for understanding the therapeutic potential of these compounds in various diseases (Alafeefy et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo derivatives, have been reported to exhibit inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It’s suggested that similar compounds can bind to their target proteins, such asc-Met and VEGFR-2 , inhibiting their activity . This interaction can lead to a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth and metastasis .

Biochemical Pathways

The inhibition ofc-Met and VEGFR-2 by similar compounds can affect multiple signaling pathways involved in cell proliferation, survival, and angiogenesis . These include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are commonly dysregulated in various types of cancer .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance, and potential for drug-drug interactions .

Result of Action

Similar compounds have been reported to exhibit excellent antiproliferative activities against various cancer cell lines . They can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .

Orientations Futures

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring its potential biological activities, optimizing its synthesis process, or investigating its physical and chemical properties in more detail .

Analyse Biochimique

Biochemical Properties

It is known that triazolopyridazines, the class of compounds it belongs to, can interact with a variety of enzymes and proteins . These interactions are often characterized by the ability of the triazole ring to form hydrogen bonds, which can lead to specific interactions with different target receptors .

Cellular Effects

Preliminary studies suggest that related compounds may have antiproliferative activities against certain cancer cell lines . These effects could be due to the compound’s ability to inhibit key signaling pathways, alter gene expression, or disrupt cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c18-14-6-1-2-7-16(14)26(24,25)22-13-5-3-4-12(10-13)15-8-9-17-20-19-11-23(17)21-15/h1-11,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKPORNRSITIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)